molecular formula C9H8N2O6 B14004577 N-(2-Hydroxy-3-nitrobenzoyl)glycine CAS No. 35748-38-0

N-(2-Hydroxy-3-nitrobenzoyl)glycine

Cat. No.: B14004577
CAS No.: 35748-38-0
M. Wt: 240.17 g/mol
InChI Key: ZKNYKRHOSGFPCY-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-nitrobenzoyl)glycine (CAS 35748-38-0) is a specialized biochemical compound with a molecular formula of C 9 H 8 N 2 O 6 and a molecular weight of 240.17 g/mol . It is an N-acyl glycine derivative, a class of metabolites that play a significant role as conjugates in the body's detoxification and deportation pathways for aromatic acids . As a conjugate of glycine and a substituted benzoic acid, this compound is of high interest for studying the glycine deportation system, an essential component of glycine catabolism and homeostasis . Researchers can utilize it to probe the mechanisms by which the body regulates systemic and central nervous system levels of glycine, a critical amino acid that functions as both a biosynthetic precursor and a neurotransmitter . Its structural features also make it a candidate for use in targeted metabolomics studies, where N-acyl glycines are increasingly recognized as potential diagnostic biomarkers for metabolic diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

35748-38-0

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

IUPAC Name

2-[(2-hydroxy-3-nitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C9H8N2O6/c12-7(13)4-10-9(15)5-2-1-3-6(8(5)14)11(16)17/h1-3,14H,4H2,(H,10,15)(H,12,13)

InChI Key

ZKNYKRHOSGFPCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Peptide Coupling Reagents and Conditions

The formation of N-(2-Hydroxy-3-nitrobenzoyl)glycine is most commonly achieved by coupling the carboxylic acid of 2-hydroxy-3-nitrobenzoic acid with glycine methyl or ethyl ester hydrochloride, followed by hydrolysis to the free acid. Two main methods are reported:

  • EDCI/HOBt Coupling Method (Method a):
    The acid is coupled with glycine methyl ester hydrochloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in chloroform with triethylamine as base. The reaction is stirred overnight, then washed and purified by chromatography. Yields are moderate (30-40%). This method is effective for various hydroxybenzoic acid derivatives.

  • Dicyclohexylcarbodiimide (DCC) Coupling Method (Method b):
    Glycine ethyl ester hydrochloride and the acid are reacted with DCC in dry tetrahydrofuran (THF) or ethyl acetate at 0°C, with triethylamine as base. This method gives better yields for glycine derivatives with two aromatic hydroxyl groups, including nitro-substituted derivatives, with yields around 50% for the nitro derivative. The ester is subsequently hydrolyzed with aqueous sodium hydroxide to yield the free acid.

Reaction Scheme Summary

Step Reagents & Conditions Outcome Yield (%)
Acid activation EDCI + HOBt, triethylamine, chloroform, overnight stirring Amide bond formation with glycine methyl ester 30-40
Alternative activation DCC, triethylamine, dry THF or ethyl acetate, 0°C Amide bond formation with glycine ethyl ester ~50
Hydrolysis Aqueous NaOH Conversion of ester to free acid (this compound) Quantitative

Analytical Data Supporting Preparation

The synthesized this compound is characterized by:

  • Melting Point: Approximately 178-180 °C (Yellow solid).
  • [^1H-NMR (400 MHz, DMSO-d6)](pplx://action/followup):
    Signals include aromatic protons at δ 7.13 (d, J=9.0 Hz), 8.28 (dd, J=2.5, 9.0 Hz), 8.83 (d, J=2.5 Hz), glycine methylene protons at δ 4.03 (d, J=5.0 Hz), and broad singlets for hydroxyl and amide protons.
  • [^13C-NMR (100.6 MHz, DMSO-d6)](pplx://action/followup):
    Signals at δ 41.6 (glycine CH2), aromatic carbons between δ 116.7 and 139.6, and carbonyl carbons at δ 164.5, 166.3, and 171.0.
  • High-Resolution Electrospray Mass Spectrometry (HRESMS): Confirms molecular ion consistent with the compound.

Alternative Synthetic Routes and Catalysis

Recent advances in asymmetric synthesis of β-hydroxy α-amino acids suggest that glycine derivatives can be prepared via Brønsted base catalysis using glycine imine derivatives and aldehydes, although this is more relevant to stereoselective syntheses rather than direct preparation of this compound.

Summary Table of Preparation Methods

Preparation Aspect Method a: EDCI/HOBt Coupling Method b: DCC Coupling Nitration of Hydroxybenzoic Acid (Precursor Synthesis)
Starting Materials 2-Hydroxy-3-nitrobenzoic acid + glycine methyl ester hydrochloride 2-Hydroxy-3-nitrobenzoic acid + glycine ethyl ester hydrochloride 2-Hydroxybenzoic acid or 2-hydroxypyridine
Coupling Reagents EDCI, HOBt, triethylamine DCC, triethylamine Nitric acid in pyridine
Solvent Chloroform Dry THF or ethyl acetate Pyridine
Temperature Room temperature, overnight 0°C, dropwise addition Ice bath, room temperature stirring
Yield 30-40% ~50% High purity nitrated acid derivatives
Post-reaction Workup with acid/base washes, chromatography Workup and ester hydrolysis with aqueous NaOH Neutralization with alkali, isolation

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-3-nitrobenzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Hydroxy-3-nitrobenzoyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-3-nitrobenzoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges: Introducing both -OH and -NO₂ groups on the benzoyl ring requires precise nitration conditions to avoid over-nitration or isomer formation.
  • Biological Activity : While peptidomimetics like N-(3-Indolylacetyl)glycine show bioactivity, the target compound’s nitro group may confer antibacterial or antiviral properties, warranting further study.

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